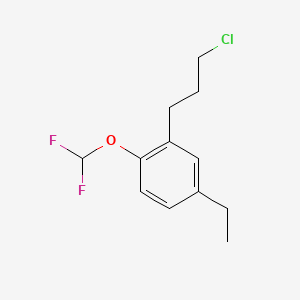

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene

Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene is a substituted benzene derivative characterized by a 3-chloropropyl chain at position 1, a difluoromethoxy group at position 2, and an ethyl group at position 3. The compound’s structural features confer unique physicochemical properties, such as enhanced lipophilicity due to the chloropropyl and ethyl substituents, and improved metabolic stability from the difluoromethoxy group .

Properties

Molecular Formula |

C12H15ClF2O |

|---|---|

Molecular Weight |

248.69 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-(difluoromethoxy)-4-ethylbenzene |

InChI |

InChI=1S/C12H15ClF2O/c1-2-9-5-6-11(16-12(14)15)10(8-9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |

InChI Key |

ACBJJFRJOKWBQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene typically involves the reaction of 1-bromo-3-chloropropane with 2-(difluoromethoxy)-5-ethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Reduction: Products include alkanes and alkenes.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Fluorinated Agrochemical Derivatives

The compound 2-chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide () shares structural motifs with the target molecule, including chloroalkyl chains and fluorinated groups. Key differences include:

- Biological Activity : The trifluoromethyl group in the agrochemical compound improves membrane permeability, whereas the target molecule’s ethyl group may prioritize steric bulk over polarity .

Melatonin Receptor Ligands

The melatonin analog N-{2-[1-(3-chloropropyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide () features a 3-chloropropyl chain on an indole core. Contrasts include:

Physicochemical and Functional Properties

Research Implications and Gaps

Future studies should prioritize synthesizing the target molecule to evaluate its bioactivity and compare its performance against established analogs.

Biological Activity

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound with potential biological activities that warrant investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H14ClF2O, indicating the presence of a chloro group, difluoromethoxy group, and an ethylbenzene moiety. The structural characteristics suggest possible interactions with biological systems, particularly through halogen bonding and lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClF2O |

| Molecular Weight | 252.69 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several factors:

- Halogen Bonding : The chloro group can participate in halogen bonding, enhancing interactions with biomolecules.

- Lipophilicity : The difluoromethoxy group increases the compound's lipophilicity, facilitating membrane permeability and interaction with lipid membranes.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that halogenated compounds can inhibit bacterial growth by disrupting cellular membranes. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results against various pathogens.

Cytotoxicity and Genotoxicity

A quantitative structure-activity relationship (QSAR) analysis predicted potential genotoxicity and mutagenicity for compounds with similar functionalities. It is crucial to conduct in vitro assays to confirm these predictions for this compound.

Case Studies

- Case Study on Halogenated Compounds : A study examining the cytotoxic effects of halogenated benzene derivatives found that compounds with chlorine substitution exhibited significant cytotoxicity in human cancer cell lines. This suggests that this compound may also possess similar properties.

- In Vivo Studies : Animal studies involving structurally related compounds indicated potential anti-inflammatory effects, warranting further investigation into the therapeutic applications of this compound.

Safety and Toxicological Profile

The safety profile of this compound remains largely unexplored. However, structural analogs have raised concerns regarding their toxicity and environmental impact. Proper toxicological assessments are essential to evaluate the risks associated with exposure to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.